6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and its derivatives involves multiple steps, starting from basic naphthalene compounds. Göksu et al. (2003) reported a concise synthesis from naphthalene-2,3-diol in seven steps with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). This process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation. Another approach by Göksu et al. (2006) involves a four-step synthesis from 5,6-dimethoxynaphthalene-2-carboxylic acid with a 60% overall yield (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis
The molecular structure of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one plays a crucial role in its reactivity and interaction with various receptors or chemical entities. Studies involving NMR and X-ray crystallography have been conducted to understand the conformation and electronic distribution within the molecule. For instance, the study of the reactivity of related compounds and their molecular structures provides insights into the steric and electronic demands of the molecule (Lee, Lee, Chung, & Lee, 1995).
Chemical Reactions and Properties
The chemical reactivity of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is influenced by its amino and ketone functional groups. It can undergo various reactions, including nucleophilic substitutions, condensations, and redox reactions. Nichols et al. (1984) discussed how the methylation of the amino group affects its dopamine agonist activity, highlighting the compound's sensitivity to structural modifications (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).
Scientific Research Applications
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Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- Application : This compound is synthesized and further reacted with dimethyl chloroethynylphosphonate to yield a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .
- Method : The method involves the use of chloroethynylphosphonate as a modifying agent, which performs well in reactions with heterocyclic compounds containing endo- and exogenous N - and S -nucleophilic sites .
- Results : The results show that these compounds are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances .
-
Homoharringtonine: Efficacy in Hematological Malignancies and Diverse Cancers
- Application : Homoharringtonine (HHT) has emerged as a notable compound in the realm of cancer treatment, particularly for hematological malignancies .
- Method : The review synthesizes comprehensive insights into the efficacy of HHT in treating hematological malignancies, diverse cancers, and other biomedical applications .
- Results : HHT demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management .
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Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : Researchers synthesize a variety of indole derivatives to screen for these different pharmacological activities .
- Results : The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs
- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method : The scientific community has developed novel THIQ analogs with potent biological activity .
- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
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Antiviral Activity of Indole Derivatives
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : Researchers synthesized a variety of indole derivatives and tested their antiviral activity .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- Application : This compound is synthesized and further reacted with dimethyl chloroethynylphosphonate to yield a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .
- Method : The method involves the use of chloroethynylphosphonate as a modifying agent, which performs well in reactions with heterocyclic compounds containing endo- and exogenous N - and S -nucleophilic sites .
- Results : The results show that these compounds are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances .
Safety And Hazards
properties
IUPAC Name |
6-amino-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVUJBVEXJGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320931 | |
Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
CAS RN |
3470-53-9 | |
Record name | 3470-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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